molecular formula C11H6ClN B8803346 5-Chloronaphthalene-2-carbonitrile CAS No. 73399-86-7

5-Chloronaphthalene-2-carbonitrile

Cat. No. B8803346
CAS RN: 73399-86-7
M. Wt: 187.62 g/mol
InChI Key: KUOUXFRSMZDZFR-UHFFFAOYSA-N
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Patent
US08791100B2

Procedure details

A solution of INT 26 (1.01 g, 3.6 mmol) in degassed 1,2-dichloroethane (20 mL) containing CuCl (14.3 mg, 0.144 mmol) and 1,3-bis(pyridin-2-ylmethyl)-1H-imidazol-3-ium chloride (41.3 mg, 0.144 mmol, prepared according to: Journal of Organometallic Chemistry (2001), Vol. 617-618, 546-560.) was irradiated in the microwave for 2 hours at 200° C. and concentrated. The residue was purified by flash chromatography on silica gel (cyclohexane/EtOAc) to give INT 27.
Name
26
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
1,3-bis(pyridin-2-ylmethyl)-1H-imidazol-3-ium chloride
Quantity
41.3 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
14.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C(O[C:6]1[CH:11]=C[C:9](C#N)=[CH:8][C:7]=1CC=C)=O.[Cl-:19].N1C=CC=CC=1CN1C=C[N+]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][N:34]=2)=C1>ClCCCl.Cl[Cu]>[Cl:19][C:6]1[CH:11]=[CH:32][CH:33]=[C:38]2[C:7]=1[CH:8]=[CH:9][C:36]([C:35]#[N:34])=[CH:37]2 |f:1.2|

Inputs

Step One
Name
26
Quantity
1.01 g
Type
reactant
Smiles
ClC(C(=O)OC1=C(C=C(C=C1)C#N)CC=C)(Cl)Cl
Name
1,3-bis(pyridin-2-ylmethyl)-1H-imidazol-3-ium chloride
Quantity
41.3 mg
Type
reactant
Smiles
[Cl-].N1=C(C=CC=C1)CN1C=[N+](C=C1)CC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
14.3 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated in the microwave for 2 hours at 200° C.
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give INT 27

Outcomes

Product
Name
Type
Smiles
ClC1=C2C=CC(=CC2=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.